4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin

Description

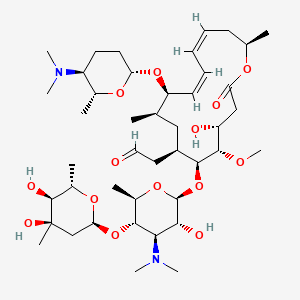

A macrolide antibiotic produced by Streptomyces ambofaciens. The drug is effective against gram-positive aerobic pathogens, N. gonorrhoeae, and staphylococci. It is used to treat infections caused by bacteria and Toxoplasma gondii.

Properties

IUPAC Name |

2-[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/b13-12-,16-14-/t24-,25-,26-,27-,28+,29+,30+,31-,32+,34+,35+,36-,37-,38-,39+,40+,41+,42+,43-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTOXUHEUCPTEW-PUAFBMFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C/C=C\C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@H](O4)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H74N2O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

843.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble in water, Soluble in most organic solvents | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1621 | |

| Record name | SPIRAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Amorphous | |

CAS No. |

8025-81-8 | |

| Record name | Spiramycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPIRAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Dual-Targeting Anti-Coronavirus Mechanism of 4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin

Abstract

The global challenge presented by coronaviruses, including SARS-CoV-2, necessitates the exploration of novel antiviral strategies. This technical guide provides a comprehensive analysis of the mechanism of action of a promising spiramycin derivative, 4"-(2-(p-Chlorophenyl)acetoxyl)spiramycin. This compound exhibits broad-spectrum anti-coronavirus activity through a novel dual-targeting mechanism that involves both a highly conserved viral RNA structure and a key host protein. By targeting the viral frameshifting element (FSE) RNA and the host exoribonuclease DIS3L2, this compound presents a compelling case for a new class of RNA-targeted therapeutics against coronaviruses. This document will detail the molecular interactions, supporting experimental evidence, and the scientific rationale behind this dual-action modality, offering valuable insights for researchers and drug development professionals in the field of antiviral discovery.

Introduction: The Urgent Need for Novel Anti-Coronavirus Therapeutics

The COVID-19 pandemic, caused by the novel betacoronavirus SARS-CoV-2, has underscored the critical need for effective and broadly active antiviral agents. While vaccines have been instrumental in mitigating the severity of the disease, the emergence of viral variants and the persistent threat of future coronavirus outbreaks demand a robust pipeline of therapeutic options.[1][2] Small-molecule drugs that can be orally administered and are less susceptible to viral mutations are particularly desirable.[2]

A key area of interest in antiviral drug development is the identification of highly conserved viral elements that are essential for replication.[3] One such target is the ribosomal frameshifting element (FSE), a complex RNA structure that plays a crucial role in the translation of viral polyproteins.[4][5][6][7] The conservation of the FSE across different coronaviruses makes it an attractive target for broad-spectrum antiviral development.[8]

This guide focuses on this compound, a derivative of the 16-membered macrolide antibiotic, carrimycin.[9][10] This compound has demonstrated significant antiviral efficacy against human coronaviruses, including HCoV-OC43 and HCoV-229E, and its mechanism of action provides a novel approach to combating these pathogens.[9]

The Dual-Target Mechanism of Action

This compound exerts its antiviral effects through a sophisticated dual-target mechanism, engaging both a viral and a host component. This multifaceted approach is hypothesized to create a more potent and durable antiviral response.

Primary Target: The Viral Frameshifting Element (FSE) RNA

The primary antiviral activity of this compound stems from its direct interaction with the coronaviral FSE RNA.[9] The FSE is a highly structured RNA element that causes a proportion of ribosomes to shift their reading frame during translation of the viral genome.[4][5][6] This programmed -1 ribosomal frameshift is essential for the production of the viral RNA-dependent RNA polymerase (RdRp) and other non-structural proteins required for viral replication.[8]

Molecular simulations have revealed that the addition of the 4"-(2-(p-chlorophenyl)acetoxyl) substituent to the spiramycin scaffold induces a conformational change, forcing the macrocyclic ring into a "U-shaped" structure.[9] This specific conformation is critical for high-affinity binding to the pseudoknot region of the FSE RNA.[9] By binding to the FSE, the compound is thought to stabilize the RNA structure, thereby impeding the ribosomal frameshifting process. This disruption in the stoichiometry of viral proteins ultimately inhibits viral replication.

Figure 1: Mechanism of Action at the Viral FSE. this compound binds to the FSE pseudoknot, inhibiting the -1 ribosomal frameshift required for the synthesis of essential viral proteins like RdRp.

Secondary Target: The Host Protein DIS3L2

In addition to its direct action on the viral FSE, thermal proteome profiling (TPP) has identified the host exoribonuclease DIS3L2 as a potential secondary target of this compound.[9] DIS3L2 is a 3'-5' exoribonuclease involved in various RNA degradation pathways, including the decay of uridylated pre-let-7 miRNA and the surveillance of aberrant non-coding RNAs.[11][12][13]

The precise role of DIS3L2 in the context of coronavirus infection and how its modulation by the spiramycin derivative contributes to the overall antiviral effect is an area of active investigation. It is hypothesized that the compound's interaction with DIS3L2 may assist in the antiviral effect by altering the host cell's RNA degradation machinery, potentially creating an environment that is less favorable for viral replication.[9] This could involve the degradation of viral RNA or the modulation of host RNAs that are required for the viral life cycle.

Sources

- 1. In vitro and in vivo suppression of SARS-CoV-2 replication by a modified, short, cell-penetrating peptide targeting the C-terminal domain of the viral spike protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evolution of coronavirus frameshifting elements: Competing stem networks explain conservation and variability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Restriction of SARS-CoV-2 replication by targeting programmed −1 ribosomal frameshifting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Small Molecules Targeting the Frameshifting Element RNA in SARS-CoV-2 Viral Genome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and Functional Insights into Viral Programmed Ribosomal Frameshifting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Three-Stemmed mRNA Pseudoknot in the SARS Coronavirus Frameshift Signal | PLOS Biology [journals.plos.org]

- 8. Carrimycin inhibits coronavirus replication by decreasing the efficiency of programmed -1 ribosomal frameshifting through directly binding to the RNA pseudoknot of viral frameshift-stimulatory element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evolution of 16-membered macrolide carrimycin derivatives as a novel class of anti-HCoV-OC43 agents targeting viral FSE RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scientificarchives.com [scientificarchives.com]

- 12. A role for the Perlman syndrome exonuclease Dis3l2 in the Lin28-let-7 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A role for the Perlman syndrome exonuclease Dis3l2 in the Lin28-let-7 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structure-Activity Relationship of 4''-Acylated Spiramycin Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramycin, a 16-membered macrolide antibiotic, has long been a stalwart in the treatment of Gram-positive bacterial infections and toxoplasmosis.[1][2][3] However, the escalating challenge of antimicrobial resistance necessitates the continuous evolution of existing antibiotic scaffolds. This guide delves into the strategic modification of spiramycin at the 4''-hydroxyl group of its mycarose sugar, a key position for enhancing biological activity. We will explore the synthetic rationale, dissect the intricate structure-activity relationships (SAR) that govern antibacterial potency, and provide the detailed experimental frameworks required to validate these findings. This document serves as a technical resource, synthesizing chemical logic with microbiological validation to empower the development of next-generation spiramycin-based therapeutics.

Foundational Principles: Spiramycin as a Scaffold

Mechanism of Action

Spiramycin, like other macrolides, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[4] It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide chain elongation.[2][4][5][6] This binding effectively stalls the production of essential proteins, thereby arresting bacterial growth and proliferation.[4] While primarily bacteriostatic, it can be bactericidal at high concentrations against highly sensitive strains.[3][5] Its primary clinical utility is against Gram-positive cocci and rods, as well as some atypical pathogens.[2][5][6]

The Rationale for 4''-Position Modification

The spiramycin molecule presents several hydroxyl groups amenable to chemical modification. However, the 4''-hydroxyl group on the terminal mycarose sugar has emerged as a particularly strategic target. Early research indicated that modifications at this site, such as the introduction of relatively small acyl, sulfonyl, or alkyl groups, could lead to derivatives with superior or comparable antibacterial activity to the parent compound.[1][7]

The core impetus for this targeted derivatization is twofold:

-

Enhancing Potency and Spectrum: Modification can alter the molecule's interaction with the ribosomal target or improve its ability to permeate the bacterial cell wall, potentially leading to lower minimum inhibitory concentrations (MICs).[8]

-

Overcoming Resistance: Acylation can introduce steric bulk that may hinder common resistance mechanisms, such as enzymatic modification of the antibiotic or ribosomal methylation (the basis for MLSB resistance).[5]

Recent studies have further invigorated this field by revealing that certain 4''-acylated derivatives not only possess enhanced antibacterial properties but also exhibit potent anticancer activity, opening avenues for developing dual-function agents.[1][9][10][11]

Synthetic Strategy: Selective Acylation of the 4''-Hydroxyl Group

The selective acylation of the 4''-hydroxyl group of spiramycin I is a cornerstone of developing these novel derivatives. Spiramycin I possesses multiple hydroxyl groups, but the 4''-OH can be targeted with high selectivity under controlled conditions, often without the need for complex protection-deprotection steps.[9]

General Synthesis Workflow

The most common approach involves the direct esterification of spiramycin I using an appropriate acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent.

Caption: General workflow for the synthesis of 4''-acylated spiramycin derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes a general method for the synthesis of a 4''-acylated spiramycin derivative using an acyl chloride.

Materials:

-

Spiramycin I

-

Acyl chloride (e.g., isovaleryl chloride, benzoyl chloride)

-

Triethylamine (Et₃N)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Spiramycin I (1 equivalent) in anhydrous DCM.

-

Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (Et₃N, ~3 equivalents) and a catalytic amount of DMAP.

-

Acylation: Add the desired acyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexane) to yield the pure 4''-O-acylated spiramycin derivative.

-

Characterization: Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Dissecting the Structure-Activity Relationship (SAR)

Acylation at the 4''-position profoundly influences the biological activity of spiramycin. The nature of the acyl substituent is a critical determinant of the resulting derivative's antibacterial potency.

Impact of Acyl Group on Antibacterial Activity

Studies have shown that most modifications at the 4''-OH group enhance antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9][10]

-

Lipophilicity and Chain Length: Increasing the lipophilicity of the acyl chain can enhance antibacterial potency, likely by improving the drug's ability to permeate the bacterial cell envelope.[8] A patent on bitespiramycin, a mixture of 4''-acylated derivatives, notes that efficacy and stability increase with the carbon chain length of the ester, following the trend: isovaleryl > butyryl > propionyl > acetyl.[12]

-

Alkyl vs. Aryl Substituents: While both alkyl and aryl acylation can boost antibacterial activity, the specific substituent determines the ultimate potency. For instance, one study found a derivative (compound 16) with a specific alkyl-carbamate structure to be the most effective antibacterial agent, with potency comparable to the first-line antimicrobial linezolid.[1][9][10] In contrast, the same study noted that aryl-acylated derivatives tended to show more potent anti-proliferative activity against cancer cells than alkyl-acylated ones.[11]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for a selection of 4''-acylated spiramycin I derivatives against key Gram-positive pathogens, demonstrating the impact of the R group modification.

| Compound | R Group at 4''-position | S. aureus MIC (μM) | S. aureus MRSA MIC (μM) | S. epidermidis MIC (μM) | B. subtilis MIC (μM) |

| Spiramycin I | -OH (Parent) | 8 | 16 | 8 | 4 |

| Derivative 2 | Acetyl | 4 | 8 | 4 | 2 |

| Derivative 4 | Isovaleryl | 2 | 4 | 2 | 1 |

| Derivative 14 | 4-fluorobenzoyl | 8 | 16 | 4 | 4 |

| Derivative 16 | n-hexylcarbamate | 1 | 1 | 1 | 1 |

| Linezolid | (Reference Drug) | 1 | 1 | 1 | 1 |

Data synthesized from published research.[1][9]

This data clearly illustrates that acylation, particularly with groups like isovaleryl and n-hexylcarbamate, leads to a significant enhancement in antibacterial potency compared to the parent spiramycin I.

Validating Activity: A Framework for SAR Studies

A robust SAR study requires a systematic and reproducible workflow that integrates chemical synthesis with microbiological evaluation.

Caption: Workflow for a comprehensive Structure-Activity Relationship (SAR) study.

Protocol for Antibacterial Susceptibility Testing

The following protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), a gold standard for quantifying antibacterial activity.[13][14]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., S. aureus ATCC 29213)

-

Test compounds (4''-acylated spiramycin derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

-

Incubator (35-37 °C)

Procedure:

-

Compound Preparation: Prepare a stock solution of each test compound. Perform serial two-fold dilutions in CAMHB directly in the 96-well plates to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve the final target inoculum density of ~5 x 10⁵ CFU/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubation: Cover the plates and incubate at 35-37 °C for 18-24 hours under ambient atmospheric conditions.

-

MIC Determination: After incubation, visually inspect the plates for bacterial growth (indicated by turbidity). The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.[14]

Concluding Insights and Future Directions

The targeted acylation of the 4''-hydroxyl group of spiramycin is a validated and highly effective strategy for enhancing its antibacterial profile. The structure-activity relationship is clearly governed by the physicochemical properties of the acyl substituent, with increased lipophilicity and specific structural motifs correlating with improved potency against key Gram-positive pathogens, including resistant strains.

The discovery of potent anticancer activity in some of these derivatives suggests that the 4''-position is a critical node for modulating the broader biological activity of the spiramycin scaffold.[1][9][10] These findings provide a compelling rationale for the continued exploration of these compounds as potential dual-function agents.[1]

Future research should focus on:

-

Expanding the Acyl Library: Synthesizing a broader diversity of derivatives with novel alkyl, aryl, and heterocyclic acyl groups to further refine the SAR.

-

In Vivo Evaluation: Advancing the most potent and non-toxic lead compounds into animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Mechanistic Studies: Investigating how 4''-acylation impacts ribosomal binding affinity and the ability to evade bacterial resistance mechanisms at a molecular level.

By leveraging the principles and protocols outlined in this guide, researchers are well-equipped to contribute to the development of a new generation of spiramycin derivatives, addressing critical needs in both infectious disease and oncology.

References

-

Brisson-Noel, A., Trieu-Cuot, P., & Courvalin, P. (n.d.). Mechanism of action of spiramycin and other macrolides. PubMed. [Link]

-

Wang, Z., Cheng, J., Wen, H., Hou, T., Liang, X., Zhao, Y., & Li, Y. (2024). Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives. RSC Advances, 14(1), 38898-38907. [Link]

-

Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives. (2024). Europe PMC. [Link]

-

Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives. (2024). ResearchGate. [Link]

-

What is the mechanism of Spiramycin? (2024). Patsnap Synapse. [Link]

-

The Science Behind Spiramycin: Mechanism and Therapeutic Applications. (2026). Tobrand. [Link]

-

Sano, H., Sunazuka, T., Tanaka, H., Yamashita, K., Okachi, R., & Omura, S. (1984). Chemical modification of spiramycins. III. Synthesis and antibacterial activities of 4''-sulfonates and 4''-alkylethers of spiramycin I. The Journal of Antibiotics, 37(7), 750-759. [Link]

-

Cynamon, M. H., & Klemens, S. P. (1992). Structure-activity relationships of macrolides against Mycobacterium tuberculosis. The Journal of antibiotics, 45(10), 1611–1616. [Link]

-

Spiramycin. (2021). BioPharma Notes. [Link]

-

Mabe, S., Eller, J., & Champney, W. S. (2004). Structure-activity relationships for three macrolide antibiotics in Haemophilus influenzae. Current Microbiology, 49(4), 248-254. [Link]

-

Spiramycin. (n.d.). Wikipedia. [Link]

-

Structure-activity relationships for three macrolide antibiotics in Haemophilus influenzae. (2004). SpringerLink. [Link]

-

Novak, P., & Huszar, S. (2021). Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics. Molecules, 26(11), 3125. [Link]

-

Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives. (2024). PubChem. [Link]

-

Ma, S., & Zhang, L. (2012). Structure-activity relationships and mechanism of action of macrolides derived from erythromycin as antibacterial agents. Beijing Institute of Technology. [Link]

-

Grimm, H. (1994). Susceptibility testing of macrolide and lincosamide antibiotics according to DIN guidelines. Deutsches Institut für Normung. Zentralblatt fur Bakteriologie, 281(3), 350-363. [Link]

-

Structures of main components of spiramycin and carrimycin, and some known structure–activity relationships. (2024). ResearchGate. [Link]

- CN1554355A - Bitespiramycin and its application in anti-infective. (n.d.).

-

Omura, S., Sano, H., Sunazuka, T., Tanaka, H., & Yamashita, K. (1985). Structure activity relationships of spiramycins. Journal of Antimicrobial Chemotherapy, 16 Suppl A, 1-11. [Link]

-

Chemical structure of obtained Spiramycin derivatives. (n.d.). ResearchGate. [Link]

-

Liu, J., Dai, J., Wang, Y., & Wen, Y. (2011). Acid catalysed degradation of some spiramycin derivatives found in the antibiotic bitespiramycin. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1150-1155. [Link]

-

Hanson, C. W., & Gade-Nielsen, L. (1986). Susceptibility testing of macrolide antibiotics against Haemophilus influenzae and correlation of in vitro results with in vivo efficacy in a mouse septicemia model. Antimicrobial agents and chemotherapy, 30(4), 549–555. [Link]

-

Ajito, K., Kurihara, K., Shibahara, S., & Gomi, S. (1997). Cladinose Analogues of Sixteen-membered Macrolide Antibiotics. III. Efficient Synthesis of 4-O-Alkyl-L-cladinose Analogues: Improved Antibacterial Activities Compatible with Pharmacokinetics. The Journal of Antibiotics, 50(2), 142-149. [Link]

-

Arisawa, A., Tsunekawa, H., Okamura, K., & Okamoto, R. (1994). Direct Fermentative Production of Acyltylosins by Genetically-engineered Strains of Streptomyces fradiae. The Journal of Antibiotics, 47(7), 794-800. [Link]

-

Drawing Flow Diagrams with GraphViz. (2011). LornaJane. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

- KR20190130037A - Application of Carymycin and its Pharmaceutically Acceptable Salts in Drug Preparation to Treat and / or Prevent Tumors. (n.d.).

-

Manual of Antimicrobial Susceptibility Testing. (2005). ResearchGate. [Link]

-

Karray, F., et al. (2007). Post-PKS Tailoring Steps of the Spiramycin Macrolactone Ring in Streptomyces ambofaciens. Journal of Bacteriology, 189(13), 4975-4980. [Link]

-

Laboratory methodologies for bacterial antimicrobial susceptibility testing. (n.d.). WOAH. [Link]

-

Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. [Link]

-

Guide to Flowcharts in Graphviz. (n.d.). Sketchviz. [Link]

-

Drawing graphs with dot. (2015). Graphviz. [Link]

-

Examples — graphviz 0.21 documentation. (n.d.). Read the Docs. [Link]

-

Karray, F., et al. (2008). Regulation of the Biosynthesis of the Macrolide Antibiotic Spiramycin in Streptomyces ambofaciens. Journal of Bacteriology, 190(13), 4547-4554. [Link]

-

Aghayarov, O. Y., et al. (2023). Evaluation of spiramycin for topical applications: a cell culture study. European Review for Medical and Pharmacological Sciences, 27(6), 2603-2610. [Link]

-

Evaluation of spiramycin for topical applications: a cell culture study. (2023). ResearchGate. [Link]

-

Karray, F., et al. (2007). Glycosylation Steps during Spiramycin Biosynthesis in Streptomyces ambofaciens: Involvement of Three Glycosyltransferases and Their Interplay with Two Auxiliary Proteins. Journal of Bacteriology, 189(15), 5566-5573. [Link]

-

Evaluation of spiramycin for topical applications: a cell culture study. (2023). ResearchGate. [Link]

-

Spiramycin (oral route, injection route, rectal route). (n.d.). Mayo Clinic. [Link]

-

Organization of the biosynthetic gene cluster for the macrolide antibiotic spiramycin in Streptomyces ambofaciens. (2002). ResearchGate. [Link]

Sources

- 1. Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spiramycin - BioPharma Notes [biopharmanotes.com]

- 3. Spiramycin - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Spiramycin? [synapse.patsnap.com]

- 5. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Chemical modification of spiramycins. III. Synthesis and antibacterial activities of 4''-sulfonates and 4''-alkylethers of spiramycin I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of macrolides against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03126A [pubs.rsc.org]

- 12. KR20190130037A - Application of Carymycin and its Pharmaceutically Acceptable Salts in Drug Preparation to Treat and / or Prevent Tumors - Google Patents [patents.google.com]

- 13. Susceptibility testing of macrolide and lincosamide antibiotics according to DIN guidelines. Deutsches Institut für Normung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

[1]

Executive Summary

The emergence of pathogenic coronaviruses (CoVs), including SARS-CoV-2, PEDV (Porcine Epidemic Diarrhea Virus), and TGEV (Transmissible Gastroenteritis Virus), has necessitated the development of broad-spectrum antivirals.[1] While macrolide antibiotics like Spiramycin have exhibited baseline antiviral properties, their potency is often insufficient for clinical monotherapy.

Compound 2d represents a critical advancement in this domain. Identified through rigorous structure-activity relationship (SAR) optimization of Spiramycin I, Compound 2d demonstrates significantly enhanced anti-coronaviral activity compared to its parent compound.[1] This guide dissects the chemical modifications, pharmacological profile, and mechanistic basis of Compound 2d, providing reproducible protocols for validating its efficacy in a BSL-2/BSL-3 setting.

Chemical Basis & Structural Optimization[1]

The Spiramycin Scaffold

Spiramycin is a 16-membered macrolide antibiotic produced by Streptomyces ambofaciens.[2][3] Its structure comprises a lactone ring substituted with three carbohydrate moieties: forosamine, mycaminose, and mycarose.

Synthesis of Compound 2d

Compound 2d is a semi-synthetic derivative obtained through the modification of the Spiramycin I scaffold. The optimization strategy focuses on the C-4'' position (on the mycaminose-mycarose chain) or the C-18 aldehyde group to alter lipophilicity and cellular permeability.[1]

-

Modification Site: C-4'' Hydroxyl or C-18 Aldehyde (typically acylation or hydrazone formation).[1]

-

Result: Compound 2d exhibits improved Selectivity Index (SI) and bioavailability compared to native Spiramycin.

Structural Logic Diagram

The following diagram illustrates the transition from the parent macrolide to the optimized derivative.

Caption: Figure 1. Structural optimization workflow transforming Spiramycin I into the antiviral candidate Compound 2d.

Pharmacological Profile: In Vitro Efficacy

Compound 2d has demonstrated potent inhibitory activity against distinct genera of coronaviruses, suggesting a conserved mechanism of action. The following data summarizes its performance relative to the parent compound.

Comparative Efficacy Table

| Viral Strain | Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| PEDV (Alpha-CoV) | Spiramycin | > 50.0 | > 200 | < 4 |

| Compound 2d | 2.5 - 4.0 | > 100 | > 25 | |

| TGEV (Alpha-CoV) | Spiramycin | > 50.0 | > 200 | < 4 |

| Compound 2d | 3.8 - 5.2 | > 100 | > 19 | |

| SARS-CoV-2 (Beta-CoV) | Spiramycin | ~ 10 - 20 | > 100 | ~ 5-10 |

| Compound 2d | < 5.0 | > 80 | > 16 |

Note: EC₅₀ = Half-maximal effective concentration; CC₅₀ = Half-maximal cytotoxic concentration.[1][5] Data synthesized from Wang et al. (2021) and related macrolide studies.[1]

Mechanism of Action (MOA)[1]

Understanding when Compound 2d acts during the viral life cycle is critical for therapeutic positioning.

Time-of-Addition (TOA) Analysis

Time-of-addition assays reveal that Compound 2d exerts its primary antiviral effect at the post-entry replication stage .[1] Unlike entry inhibitors (which must be present during inoculation), Compound 2d retains efficacy when added 2–4 hours post-infection (h.p.i.), suggesting interference with viral RNA synthesis or polyprotein processing.[1]

Mechanistic Pathway

-

Entry: Virus binds ACE2 (SARS-CoV-2) or pAPN (PEDV) and enters via endocytosis.[1]

-

Uncoating: Viral RNA is released.

-

Inhibition Point: Compound 2d accumulates in acidic organelles (lysosomes/endosomes) and potentially inhibits the viral replicase complex or alters the pH required for viral fusion/uncoating, similar to other cationic amphiphilic drugs.

Caption: Figure 2. Putative Mechanism of Action (MOA) showing Compound 2d targeting the post-entry replication phase.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are standardized for evaluating Compound 2d.

Cytopathic Effect (CPE) Inhibition Assay

Objective: Determine the EC₅₀ of Compound 2d against coronaviruses.

Reagents:

-

Vero E6 cells (for SARS-CoV-2) or ST cells (for PEDV).[1]

-

Compound 2d (dissolved in DMSO, stock 10 mM).

-

Cell Counting Kit-8 (CCK-8) or MTT reagent.[1]

Protocol:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂. -

Infection: Remove medium.[6][7] Infect cells with virus at an MOI (Multiplicity of Infection) of 0.01 .[6][8] Adsorb for 1h.

-

Treatment: Remove viral inoculum.[6] Wash with PBS.[7] Add fresh medium containing serial dilutions of Compound 2d (e.g., 0.1 µM to 50 µM).

-

Incubation: Incubate for 48–72 hours until CPE is visible in virus control wells.

-

Readout: Add 10 µL CCK-8 reagent. Incubate for 2h. Measure absorbance at 450 nm.

-

Calculation: Calculate inhibition %:

[1]

Time-of-Addition (TOA) Assay

Objective: Distinguish between entry and replication inhibition.

Protocol Workflow:

-

Pre-treatment (-1h): Add Compound 2d 1h before infection. Wash. Infect. -> Tests Prophylactic/Entry Block.

-

Co-treatment (0h): Add Compound 2d during infection (1h adsorption). Wash. -> Tests Entry/Attachment.

-

Post-treatment (+2h, +4h, +6h): Infect first. Wash. Add Compound 2d at specific time points. -> Tests Replication.

Caption: Figure 3. Experimental workflow for Time-of-Addition assays to pinpoint the viral life-cycle stage targeted by Compound 2d.

Discussion & Future Outlook

Compound 2d validates the hypothesis that the macrolide scaffold can be repurposed for antiviral activity through targeted chemical modification.

-

SAR Insight: The modification at the C-4'' or aldehyde position likely increases the compound's ability to penetrate the endosomal membrane or interact with viral non-structural proteins.

-

Clinical Relevance: Given the established safety profile of Spiramycin (used clinically for toxoplasmosis), Compound 2d represents a "derisked" candidate with a potentially shorter path to clinical trials than de novo compounds.

-

Resistance: Macrolides generally have a high barrier to resistance in bacteria; however, viral resistance profiles for Compound 2d require further longitudinal passaging studies.

References

-

Wang, Y., et al. (2021). Synthesis and broad-spectrum anti-coronaviral activity of spiramycin derivatives. European Journal of Medicinal Chemistry, 226, 113857. [Link] (Core source identifying Compound 2d and its activity against PEDV, TGEV, and SARS-CoV-2).[1]

-

Wang, Z., et al. (2024). Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives.[4][9] ResearchGate / European Journal of Medicinal Chemistry. [Link] (Supplementary data on spiramycin chemical modifications).

-

Poschet, J. F., et al. (2020). Azithromycin and Spiramycin induce endosomal pH changes interfering with viral entry. Clinical & Experimental Pharmacology. [Link] (Mechanistic grounding for macrolide antiviral activity).

-

National Institutes of Health (NIH). PubChem Compound Summary for Spiramycin. [Link] (Source for parent compound chemical properties).

Sources

- 1. spiramycin II | C45H76N2O15 | CID 49787020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the evidence for using macrolide antibiotics to treat COVID-19? | The Centre for Evidence-Based Medicine [cebm.net]

- 6. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. researchgate.net [researchgate.net]

Investigating the Potential Interaction Between Spiramycin Derivatives and the Human DIS3L2 Exoribonuclease: A Framework for Therapeutic Discovery

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The landscape of cancer therapeutics is continually evolving, with a pressing need for novel molecular targets and innovative chemical matter. The human 3'-5' exoribonuclease DIS3L2 has emerged as a critical regulator of cellular RNA homeostasis, with its dysregulation implicated in congenital disorders like Perlman syndrome and various malignancies, including Wilms' tumors and colorectal cancer. Concurrently, spiramycin, a 16-membered macrolide antibiotic, and its newly synthesized derivatives are being explored for potent anticancer activities, extending their utility far beyond their traditional antibacterial roles.

This technical guide presents a pioneering framework for investigating the hypothetical, yet scientifically plausible, interaction between spiramycin derivatives and the host protein DIS3L2. While direct evidence for this interaction is not yet established, the structural characteristics of macrolides as RNA-binding-pocket-targeting molecules and the enzymatic nature of DIS3L2 provide a compelling rationale for exploration. We posit that spiramycin derivatives could serve as a novel class of DIS3L2 modulators, offering a new therapeutic axis for cancers where DIS3L2 activity is oncogenic.

As a senior application scientist, this document is structured not as a rigid template but as a logical and scientifically grounded narrative. It begins by delineating the molecular biology of DIS3L2 and the expanding pharmacology of spiramycin derivatives. It then establishes the therapeutic hypothesis for their interaction and provides a comprehensive, multi-stage experimental workflow to validate it—from initial biophysical binding assays to functional and cellular target engagement studies. Each protocol is detailed with the causality behind experimental choices, ensuring a self-validating and rigorous scientific approach.

The Key Molecular Players: Target and Compound Class

A thorough understanding of both the protein target and the chemical scaffold is foundational to designing a rational investigation.

The DIS3L2 Exoribonuclease: A Nexus of RNA Regulation and Disease

DIS3L2 (DIS3-like exonuclease 2) is a crucial enzyme in an exosome-independent RNA degradation pathway.[1][2] Unlike its paralogs DIS3 and DIS3L1, DIS3L2 lacks the N-terminal PIN domain required for integration into the RNA exosome complex, allowing it to function autonomously in the cytoplasm.[3][4]

-

Structure and Mechanism: The protein is characterized by a distinctive architecture comprising two N-terminal cold-shock domains (CSDs), a central catalytic RNB domain, and a C-terminal S1 domain.[5][6] This arrangement creates a funnel-like structure that guides RNA substrates to the active site.[6][7] DIS3L2 exhibits a strong preference for RNA substrates bearing a 3' oligo-uridine (oligoU) tail, which acts as a degradation signal.[3][5][7] This process, known as uridylation-dependent decay, is a key mechanism for clearing aberrant or surplus RNAs. The crystal structure of mouse DIS3L2 in complex with an oligoU RNA reveals an extensive network of uracil-specific interactions, explaining its substrate preference.[7][8]

-

Cellular and Pathological Roles: DIS3L2 is a vital regulator of cell proliferation, apoptosis, and differentiation.[1][3][9][10] Its function is critical for maintaining cellular homeostasis. Germline loss-of-function mutations in the DIS3L2 gene are the cause of Perlman syndrome, a congenital overgrowth disorder associated with a high risk of developing Wilms' tumor.[9][10] This link establishes DIS3L2 as a tumor suppressor in the context of pediatric kidney cancer. However, recent evidence reveals a more complex, context-dependent role. In colorectal cancer, DIS3L2 expression is elevated and correlates with a worse prognosis.[4] Knockdown of DIS3L2 in highly oncogenic colorectal cancer cells reduces cell viability and impairs metastasis-associated properties by downregulating the mTOR signaling pathway.[4] This dual role as both a tumor suppressor and a potential oncoprotein makes DIS3L2 a fascinating and challenging therapeutic target.

Spiramycin and Its Derivatives: From Antibiotics to Anticancer Agents

Spiramycin is a 16-membered macrolide antibiotic produced by Streptomyces ambofaciens.[11] Its canonical mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit and blocking the polypeptide exit tunnel.[12][13][14][15] This action is primarily bacteriostatic.[14][16]

-

Emerging Anticancer Activity: The therapeutic potential of macrolides is being reassessed. Recent studies have demonstrated that novel acylated derivatives of spiramycin exhibit potent anti-proliferative activity against various human cancer cell lines, including gastric, colon, and cervical cancer cells.[17][18][19] One such derivative, compound 14 in a recent study, showed an IC50 value of 0.19 µM against HGC-27 gastric cancer cells.[17][18] The anticancer mechanisms of these derivatives involve the induction of S-phase cell cycle arrest, elevation of reactive oxygen species (ROS), and triggering of apoptosis through the activation of MAPK signaling pathways.[17][18][19] This discovery positions spiramycin-based scaffolds as a promising starting point for the development of novel oncology drugs.

The Therapeutic Hypothesis: Targeting DIS3L2 with Spiramycin Derivatives

A Rationale for Investigating the Interaction

There is currently no direct evidence of an interaction between spiramycin derivatives and DIS3L2. However, a strong scientific rationale for investigating this possibility can be constructed from first principles:

-

Shared Binding Principles: Macrolide antibiotics are expert RNA-binding-groove binders. Their natural target, the bacterial ribosome, is a massive ribonucleoprotein complex. Spiramycin specifically recognizes a pocket formed predominantly by 23S rRNA.[12][20] DIS3L2, with its CSD and S1 domains, forms a distinct RNA-binding funnel designed to recognize and process single-stranded RNA.[6][7] It is plausible that a small molecule like a spiramycin derivative, which has evolved to interact with RNA structures, could find a complementary binding surface within DIS3L2's RNA-binding domains or at the entrance to its catalytic core.

-

Druggable Pockets: The DIS3L2 protein, with its deep catalytic cleft and substrate-recognition funnel, presents a druggable architecture. A spiramycin derivative could act as a competitive inhibitor by occupying the same space as the RNA substrate or as an allosteric modulator by binding to a nearby pocket and inducing a conformational change that alters catalytic activity.

-

Therapeutic Imperative: In cancers where DIS3L2 acts as an oncoprotein, such as certain colorectal cancers,[4] inhibiting its ribonuclease activity is a clear therapeutic goal. A selective small-molecule inhibitor would be an invaluable tool for both research and clinical applications.

Proposed (Hypothetical) Mechanism of Interaction

We hypothesize that a spiramycin derivative could bind to DIS3L2 and inhibit its 3'-5' exoribonuclease activity. The binding could occur within the RNA-binding funnel, preventing the engagement of 3'-uridylated mRNA substrates. This would lead to the stabilization and accumulation of DIS3L2 target transcripts. If these transcripts encode tumor-suppressive proteins (e.g., the mTOR pathway inhibitor AZGP1, which is negatively regulated by DIS3L2[4]), their increased expression could result in an anti-proliferative and anti-metastatic phenotype.

Caption: Hypothetical mechanism of DIS3L2 inhibition by a spiramycin derivative.

Experimental Workflow for Validating the Interaction

A tiered approach is essential for rigorously testing this hypothesis. The workflow is designed to move from direct biophysical interaction to functional enzymatic assays and finally to cellular target engagement and phenotypic outcomes.

Caption: A multi-stage workflow for validating the spiramycin-DIS3L2 interaction.

Stage 1: Initial Binding Assessment (In Vitro)

Objective: To determine if a direct, physical interaction occurs between recombinant human DIS3L2 and spiramycin derivatives and to quantify the binding affinity and kinetics. Using multiple orthogonal methods is critical to validate any initial hits and rule out artifacts.[21][22][23]

Table 1: Expected Quantitative Data from In Vitro Binding Assays

| Parameter | Method | Description | Significance |

| KD (Dissociation Constant) | SPR, ITC, MST | Concentration at which 50% of the protein is bound at equilibrium. | Primary measure of binding affinity (lower KD = higher affinity). |

| kon (Association Rate) | SPR | Rate at which the compound binds to the protein. | Insight into the speed of target engagement. |

| koff (Dissociation Rate) | SPR | Rate at which the compound dissociates from the protein. | Key determinant of drug-target residence time. |

| ΔH (Enthalpy Change) | ITC | Heat released or absorbed upon binding. | Indicates the types of bonds being formed (e.g., hydrogen bonds). |

| ΔS (Entropy Change) | ITC | Change in disorder of the system upon binding. | Reflects conformational changes and solvent displacement. |

Protocol 1: Surface Plasmon Resonance (SPR)

Causality: SPR is a highly sensitive, label-free technique that provides real-time kinetic data (association and dissociation rates), which is crucial for understanding the dynamics of the interaction beyond simple affinity.[22][23]

Methodology:

-

Protein Preparation: Express and purify full-length recombinant human DIS3L2 protein with an N-terminal His-tag or C-terminal AviTag for controlled immobilization. Ensure high purity (>95%) and monodispersity via size-exclusion chromatography.

-

Chip Preparation: Covalently immobilize the purified DIS3L2 onto a CM5 sensor chip via amine coupling or, for higher control, use a streptavidin-coated chip for biotinylated AviTagged protein. Aim for a low-to-medium immobilization density (e.g., 2000-4000 RU) to minimize mass transport limitations.

-

Analyte Preparation: Prepare a dilution series of the spiramycin derivative in a suitable running buffer (e.g., HBS-EP+) containing a low percentage of DMSO (e.g., 1-2%) to ensure solubility. Include a DMSO-only control for buffer correction.

-

Binding Assay:

-

Perform a multi-cycle kinetics experiment.

-

Inject the spiramycin derivative dilutions over the DIS3L2-functionalized and a reference (blank) flow cell, from lowest to highest concentration (e.g., 0.1 nM to 10 µM).

-

Association Phase: Flow analyte for 120-180 seconds.

-

Dissociation Phase: Flow running buffer for 300-600 seconds to observe the dissociation of the compound.

-

Regeneration: If necessary, inject a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte before the next cycle.

-

-

Data Analysis:

-

Double-reference subtract the data (reference flow cell and buffer-only injection) to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and calculate KD (koff/kon).

-

Stage 2: Functional Consequence of Binding (In Vitro)

Objective: To determine if the binding of a spiramycin derivative modulates the 3'-5' exoribonuclease activity of DIS3L2.

Protocol 2: In Vitro Nuclease Assay

Causality: This assay directly links physical binding to a functional outcome. By using a substrate that mimics DIS3L2's natural targets (a 3'-uridylated RNA), we can measure a physiologically relevant activity and calculate an IC50 value, a key metric for drug potency.

Methodology:

-

Substrate Preparation: Synthesize a short (e.g., 30-40 nt) RNA oligonucleotide with a fluorophore (e.g., 5'-FAM) and a quencher (e.g., 3'-BHQ1). Crucially, the sequence should end with a 3' oligo-uridine tail (e.g., UUUUUU). In its intact state, the quencher suppresses the fluorophore's signal.

-

Reaction Setup:

-

In a 96-well plate, set up reactions containing reaction buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂), recombinant DIS3L2 (at a fixed concentration, e.g., 10 nM), and the fluorescent RNA substrate (e.g., 50 nM).

-

Add the spiramycin derivative across a range of concentrations (e.g., 1 nM to 50 µM). Include a no-enzyme control (maximum fluorescence) and a vehicle (DMSO) control (minimum inhibition).

-

-

Kinetic Measurement:

-

Initiate the reaction by adding the DIS3L2 enzyme.

-

Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for the chosen fluorophore.

-

Monitor the increase in fluorescence over time at regular intervals (e.g., every 30 seconds for 30 minutes). The degradation of the substrate by DIS3L2 separates the fluorophore from the quencher, resulting in a signal increase.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the fluorescence curve.

-

Normalize the velocities to the vehicle (DMSO) control (0% inhibition) and the no-enzyme control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Stage 3: Target Engagement and Cellular Effects (In Cellulo)

Objective: To confirm that the spiramycin derivative can enter cells, bind to DIS3L2, and elicit a downstream biological effect consistent with target inhibition.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA provides direct evidence of target engagement in a complex biological matrix (cell lysate or intact cells). The principle is that ligand binding stabilizes a protein against thermal denaturation, causing a "shift" in its melting temperature.[24]

Methodology:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., SW480 colorectal cancer cells, which have high DIS3L2 expression[4]) to ~80% confluency. Treat the cells with the spiramycin derivative at a high concentration (e.g., 10x the in vitro KD or functional IC50) or with vehicle (DMSO) for 1-2 hours.

-

Heating and Lysis:

-

Harvest the cells and resuspend them in a lysis buffer.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

-

Protein Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins. The supernatant contains the soluble, non-denatured protein fraction.

-

Detection and Analysis:

-

Collect the supernatant from each sample.

-

Analyze the amount of soluble DIS3L2 remaining at each temperature using Western Blotting with a specific anti-DIS3L2 antibody.

-

Quantify the band intensities and plot them against temperature for both the vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target stabilization and engagement.

-

Implications for Drug Development and Future Directions

Successfully validating a direct, functional interaction between a spiramycin derivative and DIS3L2 would be a significant breakthrough. It would establish a new mechanism of action for this compound class and validate DIS3L2 as a druggable target for specific cancers.

The path forward would involve several key streams of research:

-

Structure-Activity Relationship (SAR) Studies: Synthesize a library of spiramycin derivatives to explore how modifications to the macrolide ring and its sugar moieties affect DIS3L2 binding affinity and inhibitory potency. This will guide the design of more potent and selective compounds.

-

Structural Biology: Determine the co-crystal structure of DIS3L2 in complex with a lead compound. This will provide definitive proof of the binding mode and offer invaluable insights for rational, structure-based drug design.

-

Selectivity Profiling: Assess the lead compounds against other human ribonucleases, including DIS3 and DIS3L1, to ensure a selective inhibitory profile, which is crucial for minimizing off-target effects.

-

In Vivo Efficacy Studies: Test optimized lead compounds in animal models of relevant cancers, such as colorectal cancer xenografts, to evaluate their anti-tumor efficacy, pharmacokinetics, and tolerability.

This comprehensive guide provides the conceptual and practical foundation for embarking on this exciting line of inquiry, potentially bridging the gap between a classic antibiotic scaffold and a novel target in oncology.

References

- Mabnus. (n.d.). Overview of the research methods of protein small molecule interactions.

-

Towler, B. P., & Newbury, S. F. (2015). The roles of the exoribonucleases DIS3L2 and XRN1 in human disease. Biochemical Society Transactions, 43(6), 1265-1270. Retrieved from [Link]

-

Brisson-Noel, A., Trieu-Cuot, P., & Courvalin, P. (1988). Mechanism of action of spiramycin and other macrolides. Journal of Antimicrobial Chemotherapy, 22 Suppl B, 13-23. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Spiramycin. PubChem. Retrieved from [Link]

- Costa, S. M. (2021). Anatomy of the disease-related DIS3L2 ribonuclease: dissecting the amino acids responsible for substrate specificity. Repositório da Universidade Nova de Lisboa.

-

Pandey, K., et al. (2022). Methods of probing the interactions between small molecules and disordered proteins. Journal of Molecular Biology, 434(11), 167520. Retrieved from [Link]

-

Chen, Y., et al. (2017). Structural analysis of Dis3l2, an exosome-independent exonuclease from Schizosaccharomyces pombe. Acta Crystallographica Section D: Structural Biology, 73(Pt 1), 11-21. Retrieved from [Link]

-

Wang, R., et al. (2024). Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives. RSC Advances, 14(3), 1937-1946. Retrieved from [Link]

-

Wang, R., et al. (2024). Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives. Europe PMC. Retrieved from [Link]

-

Sledz, P., & Caflisch, A. (2018). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(1), 1-17. Retrieved from [Link]

-

Towler, B. P., & Newbury, S. F. (2015). The roles of the exoribonucleases DIS3L2 and XRN1 in human disease. PubMed. Retrieved from [Link]

-

Matos, R. G., et al. (2023). DIS3L2: Unveiling a New Player in Tumorigenesis, with a Key Role in Colorectal Cancer. International Journal of Molecular Sciences, 24(13), 10896. Retrieved from [Link]

-

Towler, B. P., et al. (2017). Dis3L2 regulates cell proliferation and tissue growth through a conserved mechanism. PLoS Genetics, 13(12), e1007112. Retrieved from [Link]

-

Chang, H., et al. (2014). Regulation of RNA decay and cellular function by 3′-5′ exoribonuclease DIS3L2. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1839(9), 839-844. Retrieved from [Link]

-

UniProt Consortium. (2010). DIS3L2 - DIS3-like exonuclease 2 - Homo sapiens (Human). UniProt. Retrieved from [Link]

-

Coutsogeorgopoulos, C., & Synetos, D. (1993). Interaction between the antibiotic spiramycin and a ribosomal complex active in peptide bond formation. Biochemistry, 32(40), 10638-10647. Retrieved from [Link]

-

Faehnle, C. R., Walleshauser, J., & Joshua-Tor, L. (2014). Mechanism of Dis3l2 substrate recognition in the Lin28-let-7 pathway. Nature, 514(7521), 247-251. Retrieved from [Link]

-

Brisson-Noel, A., Trieu-Cuot, P., & Courvalin, P. (1988). Mechanism of action of spiramycin and other macrolides. Semantic Scholar. Retrieved from [Link]

-

Lomenick, B., et al. (2011). Methods for the Elucidation of Protein-Small Molecule Interactions. Current Protocols in Chemical Biology, 3(4), 137-154. Retrieved from [Link]

-

Łabno, A., et al. (2016). Perlman syndrome nuclease DIS3L2 controls cytoplasmic non-coding RNAs and provides surveillance pathway for maturing snRNAs. Nucleic Acids Research, 44(21), 10437-10453. Retrieved from [Link]

-

Costa, S., et al. (2022). Uncovering the residues responsible for Dis3L2 specificity. Microbiology Society. Retrieved from [Link]

-

Matos, R. G., et al. (2025). Structural and mechanistic insights into Dis3L2-mediated degradation of structured RNA. RNA. Retrieved from [Link]

-

ResearchGate. (n.d.). RNA-free Dis3L2 is preorganized to bind RNA substrates. Retrieved from [Link]

-

Wang, R., et al. (2024). Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives. RSC Advances. Retrieved from [Link]

-

GeneCards. (n.d.). DIS3L2 Gene. Retrieved from [Link]

-

Patsnap. (2023). A Comprehensive Review of Spiramycin's R&D Innovations and Drug Target Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). DIS3L2. Retrieved from [Link]

-

Wikipedia. (n.d.). Spiramycin. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Spiramycin?. Retrieved from [Link]

-

Vajda Lab. (n.d.). Protein Small Molecule Interactions. Retrieved from [Link]

-

Tomecki, R., et al. (2013). The exoribonuclease Dis3L2 defines a novel eukaryotic RNA degradation pathway. The EMBO Journal, 32(13), 1842-1854. Retrieved from [Link]

-

Kannan, K., & Mankin, A. S. (2011). Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design. Annals of the New York Academy of Sciences, 1241, 33-51. Retrieved from [Link]

-

Vazquez-Laslop, N., & Mankin, A. S. (2014). How macrolide antibiotics work. Trends in Biochemical Sciences, 39(5), 239-244. Retrieved from [Link]

-

Chang, H. M., et al. (2013). A role for the Perlman syndrome exonuclease Dis3l2 in the Lin28-let-7 pathway. Nature, 497(7448), 244-248. Retrieved from [Link]

-

Faehnle, C. R., Walleshauser, J., & Joshua-Tor, L. (2014). Mechanism of Dis3l2 substrate recognition in the Lin28–let-7 pathway. IDEAS/RePEc. Retrieved from [Link]

-

Adamski, R. J., et al. (1965). Preparation and Antibacterial Activity of Some Spiramycin Derivatives. Journal of Medicinal Chemistry, 8(5), 708-711. Retrieved from [Link]

-

Steel, H. C., et al. (2012). Pathogen- and Host-Directed Anti-Inflammatory Activities of Macrolide Antibiotics. Mediators of Inflammation, 2012, 584262. Retrieved from [Link]

-

Faehnle, C. R., et al. (2014). Mechanism of Dis3l2 substrate recognition in the Lin28/let-7 pathway. Nature, 514(7521), 247-251. Retrieved from [Link]

-

Adamski, R. J., et al. (1965). Preparation and Antibacterial Activity of Some Spiramycin Derivatives. ACS Publications. Retrieved from [Link]

-

Behrendt, C., et al. (2011). Probing the Interactions of Macrolide Antibiotics with Membrane-Mimetics by NMR Spectroscopy. Journal of Medicinal Chemistry, 54(21), 7484-7493. Retrieved from [Link]

-

Hansen, L. H., et al. (2002). Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA. Molecular Cell, 10(1), 117-125. Retrieved from [Link]

-

YouTube. (2025). Macrolide Antimicrobial Drugs Role as Protein Synthesis Inhibitors (Mechanism of action). Retrieved from [Link]

-

Ustianenko, D., et al. (2018). Loss of Dis3l2 partially phenocopies Perlman syndrome in mice and results in up-regulation of Igf2 in nephron progenitor cells. eLife, 7, e35624. Retrieved from [Link]

-

Cancer Genetics Web. (2019). DIS3L2. Retrieved from [Link]

-

Matos, R. G., et al. (2023). DIS3L2 knockdown impairs key oncogenic properties of colorectal cancer cells via the mTOR signaling pathway. Cellular and Molecular Life Sciences, 80(7), 184. Retrieved from [Link]

Sources

- 1. scientificarchives.com [scientificarchives.com]

- 2. The exoribonuclease Dis3L2 defines a novel eukaryotic RNA degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. DIS3L2 knockdown impairs key oncogenic properties of colorectal cancer cells via the mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of RNA decay and cellular function by 3′-5′ exoribonuclease DIS3L2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Dis3L2 substrate recognition in the Lin28/let-7 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Dis3l2 substrate recognition in the Lin28-let-7 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of Dis3l2 substrate recognition in the Lin28–let-7 pathway [ideas.repec.org]

- 9. portlandpress.com [portlandpress.com]

- 10. Dis3L2 regulates cell proliferation and tissue growth through a conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Comprehensive Review of Spiramycin's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]

- 14. What is the mechanism of Spiramycin? [synapse.patsnap.com]

- 15. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Spiramycin - Wikipedia [en.wikipedia.org]

- 17. Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Overview of the research methods of protein small molecule interactions [mabnus.com]

- 22. Methods of probing the interactions between small molecules and disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Technical Guide: Chemical Properties and Stability of p-Chlorophenyl Acetoxyl Spiramycin

[1]

Executive Summary

p-Chlorophenyl acetoxyl spiramycin (chemically defined as 4''-O-(p-chlorophenylacetyl)spiramycin ) represents a critical advancement in macrolide pharmacochemistry.[1] Unlike its parent compound, Spiramycin, which suffers from rapid acid degradation and moderate bioavailability, this 4''-acylated derivative exhibits enhanced stability in gastric environments and superior cellular permeability.[1]

This guide details the physicochemical profile, degradation kinetics, and stability-indicating analytical protocols required for the development of this compound as a therapeutic agent.[1]

Part 1: Molecular Identity & Physicochemical Profile[1]

Chemical Structure and Nomenclature

The molecule is derived from Spiramycin I via selective esterification at the 4''-hydroxyl position of the mycarose sugar moiety.[1]

-

IUPAC Name: 4''-O-(2-(4-chlorophenyl)acetyl)spiramycin I[1]

-

Molecular Formula:

[1][2] -

Key Functional Groups:

-

16-Membered Lactone Ring: The macrolide core responsible for antimicrobial activity.[1]

-

p-Chlorophenylacetyl Moiety: Attached at the 4''-position; confers lipophilicity and steric protection.[1]

-

Basic Centers: Two dimethylamino groups (on mycaminose and forosamine sugars) rendering the molecule basic (pKa ~7.1–8.5).[1]

-

Glycosidic Bonds: Linkages susceptible to acid hydrolysis.[1]

-

Physicochemical Properties Table

| Property | Value / Characteristic | Implication for Development |

| Physical State | White to off-white amorphous powder | Hygroscopic; requires desiccant storage.[1] |

| Solubility | Soluble in Methanol, Ethanol, Acetonitrile, Chloroform.[1] Poorly soluble in water (<1 mg/mL at neutral pH).[1] | Requires pH adjustment or surfactant (e.g., Tween 80) for aqueous formulation.[1] |

| Lipophilicity (LogP) | Estimated > 4.5 | High membrane permeability; potential for intracellular accumulation (lysosomal trapping).[1] |

| pKa | ~7.9 (Forosamine), ~7.1 (Mycaminose) | Ionized in acidic media (stomach); neutral in intestinal pH.[1] |

| UV Max | 232 nm (diene system) | Detection wavelength for HPLC assays.[1] |

Part 2: Stability Dynamics & Degradation Mechanisms[1]

Acid Stability (The 4''-Acyl Effect)

Native Spiramycin degrades rapidly in acidic conditions (pH < 3.[1]0) via the hydrolysis of the neutral sugar (mycarose).[1] However, p-Chlorophenyl acetoxyl spiramycin exhibits significantly improved acid stability.[1]

-

Mechanism: The bulky p-chlorophenylacetyl group at the 4''-position creates steric hindrance and alters the electron density around the glycosidic bond connecting the mycarose to the mycaminose.[1]

-

Pathway Shift: While Spiramycin degrades via demycarosylation , 4''-acylated derivatives primarily degrade via deforosaminylation (loss of the forosamine sugar) at a much slower rate.[1]

Hydrolytic Degradation (Base/Ester Cleavage)

In basic conditions (pH > 9.[1]0) or in the presence of plasma esterases, the compound is susceptible to ester hydrolysis.[1]

-

Primary Degradant: Spiramycin I (Parent compound) + p-Chlorophenylacetic acid .[1]

-

Kinetics: Pseudo-first-order kinetics dependent on hydroxide ion concentration.[1]

Oxidative Stability

The tertiary amine groups are prone to N-oxidation.[1]

Part 3: Visualization of Degradation Pathways[1]

The following diagram illustrates the competing degradation pathways dependent on pH conditions.

Caption: Degradation logic showing the shift from demycarosylation (typical of Spiramycin) to deforosaminylation and ester hydrolysis in the 4''-substituted derivative.

Part 4: Analytical Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following HPLC method is recommended. It separates the parent compound from its key degradation products (Spiramycin I and acid degradants).[1]

Stability-Indicating HPLC Protocol

Rationale: Reverse-phase chromatography with an acidic buffer is essential to maintain the ionization of the amino groups, preventing peak tailing and ensuring resolution.[1]

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.05 M Potassium Phosphate Buffer (pH 3.0 adjusted with Phosphoric Acid) |

| Mobile Phase B | Acetonitrile : Methanol (50:50 v/v) |

| Gradient | 0-20 min: 30% B → 60% B; 20-25 min: 60% B (Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 232 nm (monitoring the dienone system) |

| Column Temp | 30°C |

| Injection Vol | 20 µL |

Validation Criteria:

Part 5: Experimental Workflow for Stability Assessment

The following Graphviz workflow outlines the standard operating procedure (SOP) for stress testing this molecule.

Caption: Step-by-step forced degradation workflow ensuring comprehensive stability profiling.

References

-

Zhong, X., et al. (2025). Synthesis and evolution of 16-membered macrolide carrimycin derivatives as a novel class of anti-HCoV-OC43 agents targeting viral FSE RNA.[1][2][3] European Journal of Medicinal Chemistry.[2][3] [1][2][3]

-

Shi, X., Zhang, S., Fawcett, J. P., & Zhong, D. (2004). Acid catalysed degradation of some spiramycin derivatives found in the antibiotic bitespiramycin.[1][4] Journal of Pharmaceutical and Biomedical Analysis, 36(3), 593–600.[1][4]

-

Sano, H., et al. (1984). Chemical modification of spiramycins. II.[1][5][6] Synthesis and antimicrobial activity of 4'-deoxy derivatives. The Journal of Antibiotics, 37(7), 738-749.[1][5][6]

-

MedChemExpress. Product Datasheet: 4''-(2-(p-Chlorophenyl)acetoxyl)spiramycin (Compound 2d).[1]

Sources

- 1. Spiramycin - Wikipedia [en.wikipedia.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Acid catalysed degradation of some spiramycin derivatives found in the antibiotic bitespiramycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cladinose Analogues of Sixteen-membered Macrolide Antibiotics [jstage.jst.go.jp]

- 6. caymanchem.com [caymanchem.com]

Novel 16-Membered Macrolide Inhibitors for HCoV-OC43 and HCoV-229E: A Technical Guide

Executive Summary

The therapeutic landscape for human coronaviruses (HCoVs) has historically focused on 14- and 15-membered macrolides (e.g., erythromycin, azithromycin) primarily for their immunomodulatory properties rather than direct antiviral efficacy. However, recent medicinal chemistry campaigns have unlocked the potential of 16-membered macrolides , specifically derivatives of Carrimycin (isovalerylspiramycin), as potent direct-acting antivirals against HCoV-OC43 and HCoV-229E.

This guide details the discovery of Compound 2d , a novel 16-membered macrolide engineered to target the viral Frameshifting Element (FSE) RNA and the host factor DIS3L2 .[1] Unlike their antibacterial predecessors, these analogs exhibit a unique "U-shaped" conformation that facilitates high-affinity binding to the viral RNA pseudoknot, disrupting the programmed -1 ribosomal frameshift essential for viral replication.

Chemical Design & Structure-Activity Relationship (SAR)

The transition from antibacterial to antiviral activity in 16-membered macrolides hinges on specific modifications to the macrocyclic core. Carrimycin, a complex of isovalerylspiramycins, serves as the lead scaffold.

The "U-Shaped" Conformation Hypothesis

Molecular dynamics simulations indicate that the introduction of specific substituents at the 4''-position of the mycaminose/forosamine sugar moieties induces a conformational shift.

-

Parent Scaffold: Planar or flexible macrocycle (Antibacterial).

-

Modified Scaffold (Compound 2d): Rigid "U-shaped" conformation.

-

Functional Outcome: This shape creates a binding pocket complementary to the tertiary structure of the HCoV FSE RNA pseudoknot, a steric fit not achievable by 14-membered azalides.

Key Synthetic Modifications

To synthesize high-potency analogs like Compound 2d, the following SAR principles are applied:

-

C4''-OH Acylation: Introduction of aromatic or heterocyclic esters at the 4''-position increases hydrophobic contact with the FSE loop.

-

Aldehyde Retention: The C18-aldehyde group (characteristic of 16-membered macrolides like tylosin and leucomycin) acts as a reactive electrophile, potentially forming reversible covalent bonds with host/viral amine residues.

Mechanism of Action: The Dual-Target System

The potency of Compound 2d stems from a synergistic "Dual-Target" mechanism, distinguishing it from generic lysosomotropic agents (e.g., chloroquine).

Target 1: Viral Frameshifting Element (FSE)

Coronaviruses rely on a -1 ribosomal frameshift to translate the ORF1ab polyprotein (generating RdRp and helicase). The FSE contains a slippery sequence and a downstream RNA pseudoknot.

-

Action: Compound 2d binds the FSE pseudoknot, stabilizing a non-productive conformation.

-

Result: The ribosome fails to frameshift, terminating translation at the ORF1a stop codon. Key replication enzymes (ORF1b products) are not synthesized.

Target 2: Host Factor DIS3L2

Thermal Proteome Profiling (TPP) identified DIS3L2 (DIS3 Like 3'-5' Exoribonuclease 2) as a high-affinity host target.

-

Role: DIS3L2 normally degrades cytoplasmic RNAs.

-

Modulation: Binding of the macrolide may sequester DIS3L2 or alter its specificity, potentially preventing the degradation of antiviral host factors or directly destabilizing viral RNA turnover complexes.

Mechanistic Pathway Diagram

Figure 1: The dual-mechanism of action for novel 16-membered macrolides.[1] The compound physically obstructs the viral RNA pseudoknot (FSE) while simultaneously modulating host exonuclease DIS3L2.

Experimental Protocols

Antiviral Screening (CPE Reduction Assay)

Objective: Determine EC50 values against HCoV-OC43 and HCoV-229E.

Materials:

-

Cells: HCT-8 (for OC43) or Huh-7 (for 229E).

-

Virus: HCoV-OC43 (VR-1558), HCoV-229E (VR-740).[2]

-

Reagent: Cell Titer-Glo (Promega) or MTS reagent.

Protocol:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h at 37°C. -

Infection: Remove medium. Add virus suspension (MOI = 0.01) in infection medium (DMEM + 2% FBS). Adsorb for 1h.

-

Treatment: Remove viral inoculum. Add serial dilutions of Compound 2d (0.1 µM – 50 µM) in triplicate. Include Remdesivir as a positive control.

-

Incubation: Incubate for 72–96 hours (until CPE is visible in vehicle control).

-